molecular formula C18H16FNO3 B2628765 N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide CAS No. 2097917-04-7

N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide

Cat. No. B2628765
CAS RN: 2097917-04-7
M. Wt: 313.328
InChI Key: MZQWFRXLBSWKEM-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative with a bifuran and a fluorophenyl group. Propanamides are a class of compounds containing a propionic acid amide functional group . Bifuran is a type of heterocyclic compound that contains two furan rings . The fluorophenyl group is a phenyl ring substituted with a fluorine atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom might increase its lipophilicity, and the bifuran group might influence its UV-Vis absorption properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be a drug, its mechanism of action would depend on its interaction with biological targets .

Future Directions

The future directions for research on this compound would depend on its intended applications. For instance, if it’s intended to be a pharmaceutical compound, future research might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

3-(2-fluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-6,8-9,11H,7,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQWFRXLBSWKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide

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